8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups. These include a furan ring, an imidazole ring, and a purine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core purine structure, followed by the addition of the furan and imidazole rings. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, imidazole, and purine rings would likely contribute to the overall stability of the molecule, while the isobutyl and methyl groups could affect its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan, imidazole, and purine rings. These groups could participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its stability and rigidity, while the isobutyl and methyl groups could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Zagórska et al. (2016) explores the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, focusing on their potential as antidepressant agents. This research highlights the compound's affinity for serotonin receptors and its inhibitory activity on phosphodiesterases, suggesting its significance in developing antidepressant and anxiolytic drugs (Zagórska et al., 2016).
Angiogenesis Inhibition
Braud et al. (2003) conducted a study on the synthesis and pharmacological evaluation of new derivatives related to imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential inhibitors of angiogenesis. This research showcases the compound's ability to influence angiogenesis, a crucial process in cancer progression and other diseases (Braud et al., 2003).
Antiviral Activity
Research by Kim et al. (1978) on imidazo[1,2-a]-s-triazine nucleosides, derivatives of imidazo[2,1-f]purine, highlights their potential as antiviral agents. This study underscores the compound's moderate activity against various viruses, indicating its importance in antiviral drug research (Kim et al., 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-11(2)9-23-17(25)15-16(21(5)19(23)26)20-18-22(10-14-7-6-8-27-14)12(3)13(4)24(15)18/h6-8,11H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTAJURZSRWMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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